1-(4-chlorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
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Overview
Description
1-(4-chlorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a heterocyclic compound that belongs to the class of pyrrolo[1,2-a]pyrazines. This compound is characterized by the presence of a chlorophenyl and an iodophenyl group attached to the pyrrolo[1,2-a]pyrazine core, along with a carbothioamide functional group. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide can be achieved through a multi-step process involving the following key steps:
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Formation of Pyrrolo[1,2-a]pyrazine Core: : The pyrrolo[1,2-a]pyrazine core can be synthesized via a one-pot three-component condensation reaction. This involves the reaction of an aryl aldehyde with 2-aminopyrazine and tert-butyl isocyanide under iodine catalysis .
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Introduction of Chlorophenyl and Iodophenyl Groups: : The chlorophenyl and iodophenyl groups can be introduced through a series of substitution reactions. For instance, the chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the iodophenyl group can be introduced via an electrophilic aromatic substitution reaction .
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Formation of Carbothioamide Group: : The carbothioamide group can be introduced through the reaction of the pyrrolo[1,2-a]pyrazine derivative with thiourea under appropriate reaction conditions .
Industrial production methods for this compound would involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide undergoes various types of chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, particularly at the carbothioamide group, leading to the formation of sulfoxides or sulfones under oxidative conditions .
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Reduction: : Reduction reactions can occur at the iodophenyl group, leading to the formation of the corresponding phenyl derivative .
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Substitution: : The compound can undergo nucleophilic and electrophilic substitution reactions at the chlorophenyl and iodophenyl groups, respectively .
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-chlorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide has several scientific research applications, including:
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Chemistry: : The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .
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Biology: : The compound has shown potential as a bioactive molecule with anticancer properties. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines .
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Medicine: : Due to its bioactive properties, the compound is being investigated for its potential use in drug development, particularly as an anticancer agent .
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Industry: : The compound’s unique photophysical properties make it useful in the development of fluorescent materials for industrial applications .
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting key enzymes involved in cell proliferation and survival. For instance, it has been shown to inhibit the activity of certain kinases, leading to the disruption of signaling pathways that promote cancer cell growth .
Comparison with Similar Compounds
1-(4-chlorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide can be compared with other similar compounds, such as:
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Imidazo[1,2-a]pyrazines: : These compounds share a similar core structure but differ in the substituents attached to the core. They also exhibit bioactive properties and are used in various scientific applications .
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Imidazo[1,2-a]pyridines: : These compounds have a pyridine ring instead of a pyrazine ring and are known for their diverse biological activities .
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Imidazo[1,2-a]pyrimidines: : These compounds contain a pyrimidine ring and are widely studied for their medicinal properties .
The uniqueness of this compound lies in its specific combination of substituents and functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(4-iodophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClIN3S/c21-15-5-3-14(4-6-15)19-18-2-1-11-24(18)12-13-25(19)20(26)23-17-9-7-16(22)8-10-17/h1-11,19H,12-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEMGKQUOXFGMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)C(=S)NC4=CC=C(C=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClIN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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